Ethyl 3-(4-nitropyrazol-1-yl)propanoate
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Overview
Description
Ethyl 3-(4-nitropyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H11N3O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms The compound is characterized by the presence of an ethyl ester group and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitropyrazol-1-yl)propanoate typically involves the reaction of 4-nitropyrazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitropyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 3-(4-aminopyrazol-1-yl)propanoate.
Substitution: Corresponding amides or esters.
Hydrolysis: 3-(4-nitropyrazol-1-yl)propanoic acid.
Scientific Research Applications
Ethyl 3-(4-nitropyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-nitropyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl 3-(4-nitropyrazol-1-yl)propanoate can be compared with other nitro-substituted pyrazole derivatives:
Ethyl 3-(4-aminopyrazol-1-yl)propanoate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl 3-(4-methylpyrazol-1-yl)propanoate: Contains a methyl group instead of a nitro group, resulting in different physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its nitro group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-(4-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)3-4-10-6-7(5-9-10)11(13)14/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQSGIUSVTNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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